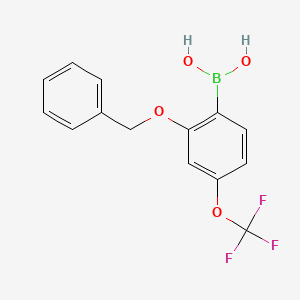

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid

Übersicht

Beschreibung

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy and trifluoromethoxy groups. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid typically involves the following steps:

Formation of the Phenyl Ring Substituents: The benzyloxy and trifluoromethoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

Boronic Acid Introduction: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a pivotal arylboronic acid partner in Suzuki–Miyaura cross-couplings, forming carbon–carbon bonds with aryl or benzyl halides. Two catalytic systems dominate this reactivity:

Palladium-Catalyzed Reactions

The traditional method employs Pd catalysts (e.g., Pd(PPh₃)₄) under mild conditions (60–80°C, 12–24 hr) in polar aprotic solvents like THF or DMF. The trifluoromethoxy and benzyloxy substituents enhance stability during coupling, enabling efficient synthesis of biaryl derivatives.

Zinc-Catalyzed Reactions

Recent advances demonstrate zinc-based systems (e.g., ZnPh₂ + LiBr in 2-MeTHF) achieving comparable efficiency at 60°C. These systems avoid palladium and enable unique selectivity for heterocoupling over homocoupling (Table 1) .

Table 1: Zinc-catalyzed Suzuki–Miyaura cross-coupling performance

| Entry | Catalyst System | Substrate | Temp (°C) | Time (hr) | Hetero:Homo Ratio | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | [ZnPh₄]²⁻ | 2b | 25 | 0.3 | 0:100 | 95 |

| 2 | [ZnPh₃]⁻ | 2b | 25 | 20 | 70:30 | 85 |

| 3 | 1.5 eq 1a/ZnPh₂ + LiBr | 2b | 60 | 18 | 83:17 | 92 |

Key observations:

-

Triarylzincates ([ZnPh₃]⁻) favor heterocoupling (e.g., benzyl-aryl products) .

-

Excess arylborate (1a) suppresses homocoupling by minimizing [ZnPh₄]²⁻ formation .

Protodeboronation Reactions

Protodeboronation (B–C bond cleavage) occurs under acidic or oxidative conditions, yielding phenolic derivatives. The trifluoromethoxy group accelerates this process due to its electron-withdrawing nature, as demonstrated by kinetic studies in aqueous ethanol (pH 3–5).

Mechanistic pathway:

-

Boron hydroxylation:

-

C–B bond cleavage:

Oxidation and Reduction Pathways

While less common, the boronic acid group can undergo redox transformations:

Oxidation

Reagents like H₂O₂ or NaIO₄ oxidize the boronic acid to a phenol. The benzyloxy group is concurrently cleaved under strong acidic conditions, yielding 4-(trifluoromethoxy)catechol derivatives.

Reduction

NaBH₄ reduces the boronic acid to a boronate ester, stabilizing the compound for storage or further functionalization.

Substitution Reactions

The benzyloxy group undergoes nucleophilic substitution with amines or thiols in the presence of Lewis acids (e.g., ZnBr₂). For example:

This reactivity is leveraged to introduce pharmacophores in drug discovery.

Stability and Hydrolysis

The compound exhibits marginal stability in aqueous media, hydrolyzing to phenolic derivatives over time. Hydrolysis rates depend on pH and substituents:

-

t₁/₂ (pH 7.4): ~48 hr

-

t₁/₂ (pH 5.0): ~12 hr

Electron-withdrawing groups (e.g., trifluoromethoxy) accelerate hydrolysis, necessitating anhydrous storage.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1.1 Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Table 1: Key Reactions Involving (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura | Formation of biaryl compounds | |

| Borylation | Introduction of boron into organic molecules | |

| Cross-coupling | Linking different organic fragments |

Biological Applications

2.1 Biochemical Probes

Due to its ability to interact with biological molecules, this compound is being investigated as a biochemical probe. Its boronic acid functional group can form reversible covalent bonds with diols, influencing enzymatic activity and metabolic pathways.

- Case Study: Enzyme Modulation

Research indicates that compounds similar to this compound can inhibit enzymes involved in critical biochemical processes. For instance, studies have shown that these compounds can effectively modulate the activity of proteases, which are essential for various cellular functions.

2.2 Therapeutic Potential

The compound's unique structure positions it as a candidate for drug development, particularly in cancer therapy. Boron-containing drugs are being researched for their potential in neutron capture therapy, where boron compounds selectively target tumor cells.

Industrial Applications

3.1 Material Science

In the field of materials science, this compound is utilized in the production of advanced materials such as polymers and electronic components. Its unique chemical properties allow for the development of materials with enhanced performance characteristics.

- Table 2: Industrial Uses of this compound

| Application | Description | Impact |

|---|---|---|

| Polymer Production | Used as a monomer for synthesizing polymers | Improved mechanical properties |

| Electronics | Component in semiconductor materials | Enhanced conductivity |

Wirkmechanismus

The mechanism by which (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, thereby inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Lacks the benzyloxy and trifluoromethoxy substituents, making it less versatile in certain applications.

(4-Trifluoromethoxy)phenylboronic Acid: Similar structure but without the benzyloxy group, which may affect its reactivity and binding properties.

(2-Benzyloxy)phenylboronic Acid: Lacks the trifluoromethoxy group, which can influence its chemical behavior and applications.

Uniqueness

The presence of both benzyloxy and trifluoromethoxy groups in (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid imparts unique chemical properties, such as enhanced stability and reactivity. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other similar boronic acids.

Biologische Aktivität

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications, including enzyme inhibition and drug design.

- Molecular Formula : C13H12B F3O3

- CAS Number : 1704064-19-6

- Structural Features : The compound consists of a benzyloxy group and a trifluoromethoxy group attached to a phenylboronic acid moiety, enhancing its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. The boronic acid group can form covalent bonds with hydroxyl-containing residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of related phenylboronic acids. For instance, compounds structurally similar to this compound have shown moderate antibacterial effects against various strains, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate significant activity, suggesting that this class of compounds could be developed as antibacterial agents .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2-formyl-5-trifluoromethyl phenylboronic acid | E. coli | 50 |

| 2-formyl-5-trifluoromethyl phenylboronic acid | Candida albicans | 100 |

| AN2690 (Tavaborole) | Candida albicans | 75 |

Enzyme Inhibition Studies

Research indicates that boronic acids can inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. The inhibition mechanism involves the formation of a spiroboronate complex with AMP, disrupting normal enzymatic function. This pathway has been explored using docking studies that demonstrate how similar compounds bind to the active site of LeuRS .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various boronic acids against Bacillus cereus and found that certain derivatives exhibited lower MIC values than established antibiotics, indicating their potential as novel antimicrobial agents .

- Antifungal Properties : Another investigation revealed that boronic acids could inhibit fungal growth effectively, with some compounds exhibiting superior performance compared to traditional antifungal treatments .

Eigenschaften

IUPAC Name |

[2-phenylmethoxy-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O4/c16-14(17,18)22-11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRMWAKVUHCRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.